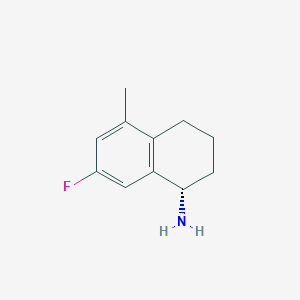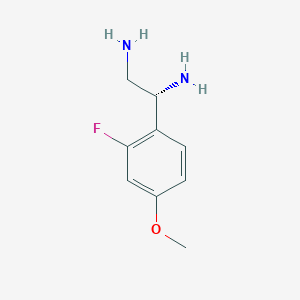
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by trifluoroacetic acid (CF3COOH) and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and bromine (Br2) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted chromenes, and various functionalized chromene derivatives.
Applications De Recherche Scientifique
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes such as monoamine oxidase and human leukocyte elastase . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-oxo-2H-chromene-3-carbonitrile
- 7-Methoxy-2-oxo-2H-chromene-3-carbonitrile
- 8-Nitro-2-oxo-2H-chromene-3-carbonitrile
Uniqueness
6-Bromo-7-methoxy-8-nitro-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of all three substituents (bromine, methoxy, and nitro groups) on the chromene ring. This combination of functional groups imparts distinct chemical properties and enhances its potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C11H5BrN2O5 |
|---|---|
Poids moléculaire |
325.07 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-8-nitro-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H5BrN2O5/c1-18-10-7(12)3-5-2-6(4-13)11(15)19-9(5)8(10)14(16)17/h2-3H,1H3 |
Clé InChI |
GYHBLYCCNPCHDZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=C(C(=O)OC2=C1[N+](=O)[O-])C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043705.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)



![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)



